2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Overview
Description
2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Many drugs work by binding to a receptor in the body. A receptor is a protein that the drug binds to, causing a change in the receptor’s behavior .
Mode of Action
The drug’s interaction with its target can cause changes in the target’s behavior, leading to a therapeutic effect. For example, the drug might block the receptor, preventing it from carrying out its normal function .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. For example, they might inhibit an enzyme that is part of a biochemical pathway, preventing the pathway from functioning normally .
Result of Action
The result of the drug’s action can vary widely depending on the drug and its target. It might lead to the relief of symptoms, the cure of a disease, or the prevention of a condition .
Action Environment
Various factors can influence a drug’s action, efficacy, and stability. These can include the pH of the environment, the presence of other drugs, and the individual’s genetic makeup .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with a β-diketone or β-ketoester to form the pyrazole ring. For instance, 2,4-dichlorophenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to yield the corresponding pyrazole.
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Introduction of the Acetic Acid Moiety: : The pyrazole intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hydroxy derivatives.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents like nitrating agents (HNO₃) or sulfonating agents (SO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic Acid: Shares the dichlorophenyl group but lacks the pyrazole ring, resulting in different chemical properties and biological activities.
Pyrazole-3-acetic Acid: Contains the pyrazole ring and acetic acid moiety but lacks the dichlorophenyl substitution, affecting its reactivity and applications.
Uniqueness
2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is unique due to the combination of the dichlorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-1-2-9(8(13)3-6)15-10(16)4-7(14-15)5-11(17)18/h1-3H,4-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYQRSHTUFJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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